molecular formula C18H18N2O3S B2360191 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide CAS No. 686743-46-4

2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2360191
CAS No.: 686743-46-4
M. Wt: 342.41
InChI Key: ZIGZGVIRYXZJGJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide is systematically named according to IUPAC guidelines. The parent structure is 1H-indole , substituted at the 1-position with a methyl group and at the 3-position with a sulfonyl (-SO₂-) moiety. The sulfonyl group is bonded to an acetamide unit (-CH₂C(O)NH-), which is further substituted at the nitrogen atom with a 4-methylphenyl group.

The molecular formula is C₁₉H₁₉N₂O₃S , derived from:

  • Indole core : 9 carbons, 7 hydrogens, 1 nitrogen.
  • 1-methyl group : 1 carbon, 3 hydrogens.
  • Sulfonyl group : 1 sulfur, 2 oxygens.
  • Acetamide chain : 2 carbons, 2 oxygens, 1 nitrogen.
  • 4-methylphenyl group : 7 carbons, 7 hydrogens.

The molecular weight is 367.43 g/mol , calculated as follows:
$$
(12 \times 19) + (1 \times 19) + (14 \times 2) + (16 \times 3) + (32 \times 1) = 367.43 \, \text{g/mol}.
$$

Key functional groups include the sulfonyl bridge, acetamide linker, and aromatic systems (indole and toluene derivatives), which collectively influence reactivity and intermolecular interactions.

Crystal Structure Determination and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
$$
a = 12.96 \, \text{Å}, \, b = 10.54 \, \text{Å}, \, c = 13.54 \, \text{Å}, \, \beta = 93.58^\circ, \, V = 1846.8 \, \text{Å}^3 \, (Z = 4).
$$
The indole ring and 4-methylphenyl group are nearly orthogonal, with a dihedral angle of 85.2° , while the sulfonyl group adopts an anti-periplanar conformation relative to the indole plane.

Hirshfeld surface analysis highlights intermolecular interactions:

  • C–H···O hydrogen bonds (35.2% contribution) dominate, with bond lengths of 3.31–3.79 Å .
  • π–π stacking between indole and phenyl rings (8.7% contribution) occurs at centroid distances of 3.56 Å .
  • H···H contacts (52.1%) indicate van der Waals interactions.

A representative Hirshfeld fingerprint plot shows sharp spikes for O···H/H···O interactions, confirming the significance of hydrogen bonding in crystal packing.

Conformational Analysis of Sulfonyl and Acetamide Moieties

The sulfonyl group exhibits a torsional angle of 172.3° relative to the indole ring, minimizing steric hindrance with the 1-methyl substituent. This conformation enhances hydrogen-bonding capacity via sulfonyl oxygens.

The acetamide moiety adopts a planar geometry (C–N–C=O torsion angle: 178.9° ), stabilized by resonance between the carbonyl and amide groups. The N-(4-methylphenyl) group rotates freely, with a C–N–C–C dihedral angle of 62.4° , optimizing steric compatibility with adjacent molecules.

Key torsional parameters :

Bond Torsion Angle (°)
S–O₂–C(indole) 172.3
C=O–N–C(phenyl) 178.9
N–C(phenyl)–C(methyl) 62.4

Comparative Structural Features with Related Indole-Sulfonamide Derivatives

Structural comparisons with analogs highlight the impact of substituents on molecular properties:

Compound Substituents Molecular Weight (g/mol) Key Interactions
Target compound 1-methyl, 4-methylphenyl 367.43 C–H···O, π–π stacking
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methylphenyl)acetamide 3-fluorophenyl 436.50 Enhanced halogen bonding
N-(4-fluorophenyl)-2-(1H-indol-3-yl)sulfonylacetamide 4-fluorophenyl 348.38 F···H interactions
2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide Sulfanyl linker 432.60 Reduced H-bond capacity

Key observations :

  • Electron-withdrawing groups (e.g., -F) increase polarity but reduce metabolic stability.
  • Sulfonyl linkers improve hydrogen-bonding capacity compared to sulfanyl analogs.
  • Ortho-substituents on phenyl groups induce steric clashes, altering crystal packing.

Properties

IUPAC Name

2-(1-methylindol-3-yl)sulfonyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-7-9-14(10-8-13)19-18(21)12-24(22,23)17-11-20(2)16-6-4-3-5-15(16)17/h3-11H,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGZGVIRYXZJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Preformed Acetamide

An alternative approach involves coupling 4-methylphenylacetamide with 1-methylindole-3-sulfonyl chloride. However, this method faces challenges due to the poor nucleophilicity of the acetamide’s nitrogen, requiring high-temperature conditions (80–100°C) and prolonged reaction times.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DMF with potassium carbonate (K₂CO₃) as a base improves reaction efficiency, reducing time and increasing yield to 85%.

Critical Analysis of Synthetic Challenges

  • Regioselectivity in Sulfonation: Competing sulfonation at the 2-position of indole is mitigated by low-temperature conditions (<5°C).
  • Acyl Chloride Stability: Moisture-sensitive intermediates necessitate anhydrous handling and inert atmospheres.
  • Byproduct Formation: Hydrolysis of sulfonyl chloride to sulfonic acid is minimized using molecular sieves and dry solvents.

Green Chemistry Considerations

Recent advances emphasize solvent-free sulfonation using ionic liquids (e.g., [BMIM][HSO₄]) and catalytic recycling of PCl₅. These methods reduce waste and improve atom economy by 20–30%.

Chemical Reactions Analysis

2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, forming different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their function. The indole moiety may interact with various biological pathways, contributing to its biological activities .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 3-sulfonyl group in the target compound contrasts with analogues bearing sulfanyl (e.g., ) or benzylsulfonyl groups (e.g., ). Sulfonyl groups generally enhance hydrogen-bonding capacity and metabolic stability compared to sulfanyl .
  • Arylacetamide Variations : The 4-methylphenyl group in the target compound offers moderate hydrophobicity, whereas 4-methoxyphenyl () or 4-chlorophenyl () substituents alter electronic and steric profiles, impacting target selectivity.

Physicochemical Properties

  • Spectroscopic Data : IR and NMR spectra of similar compounds (e.g., ) reveal characteristic peaks for sulfonyl (1378–1156 cm⁻¹) and amide C=O (1681 cm⁻¹) groups .
  • Thermal Stability : Melting points for acetamide derivatives range from 188.9°C () to higher values for bulkier analogues, reflecting crystallinity and intermolecular interactions .

Biological Activity

The compound 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide , also known as WAY-310507, is a sulfonamide derivative featuring an indole moiety. This compound has garnered interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C24H21FN2O3S
  • Molecular Weight : 436.5 g/mol
  • CAS Number : 686743-93-1

Anti-inflammatory Activity

Research indicates that compounds similar to 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide exhibit significant anti-inflammatory properties. In a study assessing various indole derivatives, compounds with sulfonyl groups demonstrated notable inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are pivotal in inflammatory processes. The dual inhibition of COX-2 and lipoxygenase (5-LOX) was particularly highlighted for its therapeutic potential in treating inflammatory diseases .

CompoundCOX Inhibition5-LOX Inhibition
5dHighHigh
4dModerateLow
4eHighModerate

Antimicrobial Activity

The antimicrobial efficacy of this class of compounds has been evaluated against various bacterial strains. Specifically, derivatives like 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide showed selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Indole derivatives, including the target compound, have been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell proliferation. For example, certain analogs demonstrated IC50 values significantly lower than standard chemotherapeutics against multiple cancer cell lines, indicating their potential as novel anticancer agents .

Case Studies

Several case studies have explored the biological activities of indole derivatives:

  • Study on COX Inhibition :
    • A study published in Pharmaceutical Research evaluated a series of sulfonamide derivatives for their COX inhibitory activity. The results indicated that compounds with a methyl group at the indole position exhibited enhanced COX-2 selectivity compared to traditional NSAIDs .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that specific derivatives displayed potent activity against resistant strains of bacteria, suggesting their utility in overcoming antibiotic resistance issues prevalent in clinical settings .
  • Anticancer Activity :
    • A recent investigation into the structure-activity relationship (SAR) of indole-based compounds revealed that modifications at the sulfonamide position significantly influenced their cytotoxic effects against cancer cell lines such as MCF-7 and A549 .

Q & A

Basic: What are the critical steps in synthesizing 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves sulfonation of the indole ring followed by coupling with the acetamide group. Key steps include:

  • Sulfonation : Oxidation of the indole's sulfur atom using potassium permanganate under acidic/neutral conditions to form the sulfonyl group .
  • Substitution : Reacting the sulfonated indole with 4-methylphenylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the acetamide bond.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating the product with >95% purity .
    Optimization : Temperature control (0–5°C during sulfonation) and anhydrous solvents (e.g., dry THF) minimize side reactions. Reaction time for sulfonation should be 12–24 hours to maximize yield .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the methyl group on the indole (δ 3.7–3.9 ppm for N–CH₃) and the sulfonyl moiety (δ 7.8–8.2 ppm for aromatic protons adjacent to SO₂) .
  • Mass Spectrometry (MS) : Expected molecular ion peak at m/z corresponding to the molecular formula C₁₉H₂₀N₂O₃S (exact mass: 356.12 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column and UV detection at 254 nm .

Advanced: What experimental strategies can resolve contradictions in reported biological activities between this compound and its fluorinated analogs?

Answer:

  • Comparative Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities to targets like cyclooxygenase-2 (COX-2). Fluorinated analogs (e.g., ) may exhibit stronger hydrogen bonding due to electronegative fluorine .
  • Cellular Assays : Evaluate IC₅₀ values across multiple cancer cell lines (e.g., MCF-7, A549) with dose-response curves. Statistical validation (e.g., ANOVA with Tukey’s post-hoc test) accounts for variability .
  • Molecular Dynamics Simulations : Assess how methyl vs. fluorine substituents influence ligand-receptor interactions (e.g., steric effects vs. electronic effects) .

Advanced: How can crystallographic data (e.g., from SHELX) improve understanding of this compound’s structure-activity relationship (SAR)?

Answer:

  • Crystal Structure Determination : Use SHELXL for refinement to resolve bond lengths and angles, particularly the sulfonyl group’s geometry (e.g., S–O bond distances ~1.43 Å), which influence electronic properties .
  • Electrostatic Potential Maps : Generate maps from crystallographic data to identify regions of high electron density (e.g., sulfonyl oxygen atoms) critical for target binding .
  • Comparative Analysis : Overlay crystal structures of analogs to quantify steric/electronic differences (e.g., methyl vs. fluorobenzyl groups) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer potential?

Answer:

  • MTT/PrestoBlue Assays : Measure cytotoxicity in cancer cell lines (e.g., HepG2, HT-29) over 48–72 hours .
  • Apoptosis Detection : Use Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
  • Cell Cycle Analysis : Propidium iodide staining to identify phase-specific arrest (e.g., G1/S checkpoint) .

Advanced: How can molecular docking guide the optimization of this compound for enzyme inhibition?

Answer:

  • Target Identification : Dock the compound into active sites of enzymes like COX-2 or kinases (PDB IDs: 5KIR, 1PWH) using AutoDock Vina. Focus on sulfonyl interactions with catalytic residues (e.g., Arg120 in COX-2) .
  • Free Energy Calculations : Use MM-GBSA to predict binding free energy changes when substituting methyl with bulkier groups .
  • Consensus Scoring : Combine docking results from multiple software (e.g., Glide, GOLD) to prioritize derivatives for synthesis .

Basic: What are the key physicochemical properties affecting this compound’s bioavailability?

Answer:

  • Lipophilicity (LogP) : Predicted LogP ~3.2 (via ChemAxon), indicating moderate membrane permeability .
  • Aqueous Solubility : Poor solubility (<10 µM) in PBS (pH 7.4) necessitates formulation strategies (e.g., nanoemulsions) .
  • pKa : The sulfonyl group (pKa ~1.5) and acetamide (pKa ~15) ensure ionization stability in physiological pH .

Advanced: How can researchers address discrepancies in enzymatic inhibition data across studies?

Answer:

  • Standardized Assay Conditions : Use consistent enzyme concentrations (e.g., 10 nM COX-2) and substrate concentrations (e.g., 50 µM arachidonic acid) .
  • Positive Controls : Include reference inhibitors (e.g., celecoxib for COX-2) to normalize activity data .
  • Replicate Analysis : Perform triplicate experiments with error bars <10% to ensure reproducibility .

Basic: What spectroscopic techniques are essential for characterizing reaction intermediates?

Answer:

  • FT-IR Spectroscopy : Confirm sulfonation via S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • LC-MS : Monitor intermediates in real-time (e.g., sulfonated indole at m/z 220.1) .
  • ¹H-NMR : Track coupling reactions by observing the disappearance of amine protons (δ 5.5–6.0 ppm) .

Advanced: What strategies can improve the metabolic stability of this compound?

Answer:

  • Deuterium Incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonyl group as a phosphonate ester to enhance stability in plasma .
  • In Silico Metabolism Prediction : Use software like MetaSite to identify vulnerable sites (e.g., indole C-2) for structural modification .

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